molecular formula C9H13ClINO B13395785 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate

5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate

Cat. No.: B13395785
M. Wt: 313.56 g/mol
InChI Key: JVOVNYUUWYMBSN-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate: is a chemical compound with the molecular formula C9H10IN.ClH.H2O . It is a derivative of indane, characterized by the presence of an iodine atom at the 5th position and an amine group at the 2nd position of the indane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate typically involves the iodination of 2,3-dihydro-1H-indene followed by amination. The iodination can be achieved using iodine and a suitable oxidizing agent, while the amination can be carried out using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes, often optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The compound may modulate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride hydrate is unique due to its specific substitution pattern and the presence of a hydrochloride hydrate form, which can influence its solubility and stability. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H13ClINO

Molecular Weight

313.56 g/mol

IUPAC Name

5-iodo-2,3-dihydro-1H-inden-2-amine;hydrate;hydrochloride

InChI

InChI=1S/C9H10IN.ClH.H2O/c10-8-2-1-6-4-9(11)5-7(6)3-8;;/h1-3,9H,4-5,11H2;1H;1H2

InChI Key

JVOVNYUUWYMBSN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)I)N.O.Cl

Origin of Product

United States

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